molecular formula C10H18O4 B8500548 (Tetrahydropyran-2-yl)methoxyacetic Acid Ethyl Ester

(Tetrahydropyran-2-yl)methoxyacetic Acid Ethyl Ester

Cat. No. B8500548
M. Wt: 202.25 g/mol
InChI Key: NDJAVARWIHWWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Tetrahydropyran-2-yl)methoxyacetic Acid Ethyl Ester is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Tetrahydropyran-2-yl)methoxyacetic Acid Ethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Tetrahydropyran-2-yl)methoxyacetic Acid Ethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

ethyl 2-(oxan-2-ylmethoxy)acetate

InChI

InChI=1S/C10H18O4/c1-2-13-10(11)8-12-7-9-5-3-4-6-14-9/h9H,2-8H2,1H3

InChI Key

NDJAVARWIHWWQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCC1CCCCO1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of tetrahydropyran-2-methanol (1.13 mL, 10.0 mmol) in dichloromethane (20 mL) is added rhodium (II) acetate dimer (11 mg) followed by ethyl diazoacetate (1.05 mL, 10.0 mmol). The reaction mixture is stirred at rt for 20 min. To the reaction mixture is added MeOH (0.5 mL), and the solvents rotary evaporated. The residue is purified by chromatography on silica gel; elution with EtOAc:heptane (30:70) gives 1.66 g of the product 458. 1H NMR (CDCl3) δ 4.3-4.1 (m, 4 H), 4.0 (m, 1 H), 3.6-3.4 (m, 4 H), 1.85 (m, 1 H), 1.6-1.3 (m, 5 H), 1.25 (t, 3 H); MS: m/z 203 (M++1).
Quantity
1.13 mL
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reactant
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20 mL
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solvent
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11 mg
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catalyst
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1.05 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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